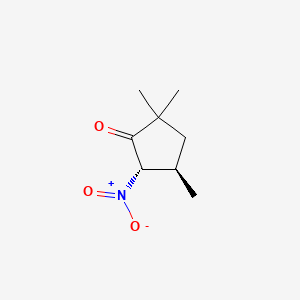
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is a chiral compound with a unique structure that includes a cyclopentane ring substituted with nitro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one typically involves the nitration of a suitable cyclopentane precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 2,2,4-trimethylcyclopentanone.
Nitration: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products
Reduction: (4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Oxidation: (4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one.
Scientific Research Applications
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the stereochemistry of the compound allows for specific binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-2,2,4-trimethyl-5-aminocyclopentan-1-one: A reduction product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-carboxycyclopentan-1-one: An oxidation product of the nitro compound.
(4R,5S)-2,2,4-trimethyl-5-thiocyclopentan-1-one: A substitution product where the nitro group is replaced by a thiol group.
Uniqueness
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
CAS No. |
63296-76-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4R,5S)-2,2,4-trimethyl-5-nitrocyclopentan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-5-4-8(2,3)7(10)6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
ZGWQHWVJWVNLPX-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC(C(=O)[C@H]1[N+](=O)[O-])(C)C |
Canonical SMILES |
CC1CC(C(=O)C1[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



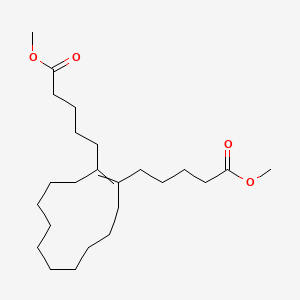
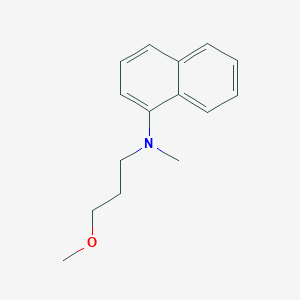



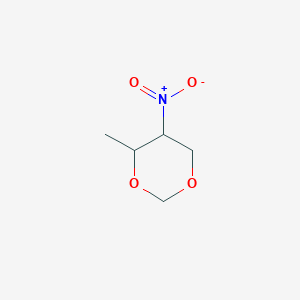
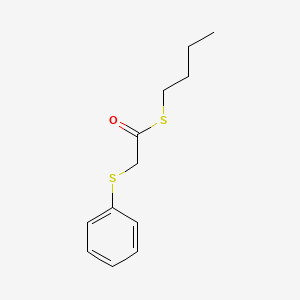
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
